molecular formula C7H10O3 B6247506 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2408975-26-6

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6247506
CAS RN: 2408975-26-6
M. Wt: 142.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which includes 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is complex and unique. It belongs to the family of bicyclo[2.1.1]hexanes, which are saturated bicyclic structures . These structures are valuable and have been incorporated in newly developed bio-active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a carboxylic acid group, and selective oxidation of a methyl group to form a ketone.", "Starting Materials": [ "2-methyl-1,3-butadiene", "maleic anhydride", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: The starting material, 2-methyl-1,3-butadiene, is reacted with maleic anhydride in the presence of a catalytic amount of sodium hydroxide to form the bicyclic intermediate, 3-methyl-2-oxabicyclo[2.1.1]hex-5-ene-1,4-dicarboxylic acid.", "Step 2: The intermediate is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid, 3-methyl-2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid.", "Step 3: The carboxylic acid is selectively oxidized using potassium permanganate to form the corresponding ketone, 3-methyl-2-oxabicyclo[2.1.1]hexane-1-one.", "Step 4: The ketone is then reduced using sodium bisulfite to form the final product, 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid." ] }

CAS RN

2408975-26-6

Product Name

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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